4-(Morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidine derivatives. It features a thieno-pyrimidine core structure that is substituted with a morpholine and a pyridine moiety, which are significant for its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly in the context of anti-inflammatory and antimicrobial properties.
This compound can be classified under heterocyclic compounds, specifically as a thieno[2,3-d]pyrimidine derivative. Its synthesis and biological evaluation have been explored in various studies, highlighting its pharmacological potential. The classification of this compound is crucial for understanding its reactivity and interaction with biological targets.
The synthesis of 4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step synthetic pathways that may include the following methods:
These synthetic approaches enable the introduction of diverse functional groups that enhance the biological activity of the resultant compounds.
The molecular structure of 4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid consists of:
The compound's molecular formula is , with specific structural features such as hydrogen bond donors and acceptors that play a role in its mechanism of action.
The chemical reactivity of 4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid can be characterized by:
The mechanism of action for 4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid primarily involves:
The physical properties of 4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid include:
Chemical properties may include:
Analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to characterize the compound's structure and purity .
The potential applications of 4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid include:
Thieno[2,3-d]pyrimidine is a privileged scaffold in medicinal chemistry due to its structural mimicry of purine nucleotides, enabling competitive interactions with biological targets. This bicyclic system comprises a fused thiophene and pyrimidine ring, conferring remarkable synthetic versatility and adaptability for structural diversification. The electron-rich sulfur atom enhances π-stacking capabilities, while the pyrimidine nitrogen atoms facilitate hydrogen bonding and dipole-dipole interactions with target proteins [1] [4]. These properties underpin its broad pharmacological profile, particularly in oncology, where it serves as a core structure in clinical-stage compounds such as Relugolix (GnRH receptor antagonist) and Sufugolix [1].
Recent advances highlight the scaffold’s capacity to circumvent multidrug resistance (MDR) in cancer therapy. Derivatives functionalized at the C2, C4, and C5 positions demonstrate dual mechanisms: induction of apoptosis through caspase-3/7 activation and necroptosis via RIPK1 pathway modulation. This polypharmacology overcomes common resistance mechanisms mediated by ATP-dependent efflux pumps [1] [4]. The scaffold’s planar geometry also enables deep penetration into kinase ATP-binding pockets, as evidenced by potent inhibitors targeting VEGFR-2, EGFR, and JAK kinases [6]. Table 1 summarizes key pharmacological profiles of thieno[2,3-d]pyrimidine derivatives.
Table 1: Bioactivity of Representative Thieno[2,3-d]pyrimidine Derivatives
Derivative Structure | Target/Mechanism | Biological Activity | Reference |
---|---|---|---|
6-Cinnamoyl-4-arylaminothieno[2,3-d]pyrimidine | VEGFR-2 | IC₅₀ = 0.022 μM; Anti-angiogenic | [1] |
2,4-Diamino-5-[2-(2,5-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidine | TbPTR1 (Trypanosomal pteridine reductase) | Kᵢ = 70 nM | [4] |
4-(3-Hydroxythiopropyl)-1-naphthyl derivative | EGFR/HER2 dual inhibition | IC₅₀ = 0.18 μM (EGFR); Apoptosis induction | [1] |
Synthetic accessibility further enhances the scaffold’s utility. Key routes include:
The integration of morpholine and pyridine heterocycles into thieno[2,3-d]pyrimidine frameworks addresses critical pharmacokinetic and pharmacodynamic challenges. Morpholine’s saturated oxygen and nitrogen atoms impart high polarity, improving aqueous solubility and reducing nonspecific binding. Its conformational flexibility enables optimal hydrogen-bonding interactions with Asp/Glu residues in target enzymes, enhancing binding affinity [2]. Morpholine-containing compounds also exhibit favorable metabolic stability by resisting cytochrome P450 oxidation, attributed to the ring’s strong electron-donating capacity [2] [5].
Pyridine, a bioisostere of benzene, introduces directionality to molecular interactions. Its nitrogen atom engages in hydrogen bonding and metal coordination (e.g., with kinase hinge regions), while the aromatic system supports π-stacking with Phe/Tyr residues. Pyridine’s electron-deficient nature lowers HOMO-LUMO energy gaps (–0.29 eV vs. benzene), enhancing reactivity in target binding [5] [10]. Table 2 contrasts physicochemical properties of key heterocycles.
Table 2: Physicochemical Properties of Heterocyclic Motifs
Heterocycle | cLogP | H-Bond Acceptors | H-Bond Donors | Polar Surface Area (Ų) | Metabolic Vulnerability |
---|---|---|---|---|---|
Morpholine | –0.8 | 2 | 0 | 12 | Low (resists CYP3A4) |
Pyridine | 0.7 | 1 | 0 | 12 | Moderate (CYP2D6 substrate) |
Benzene | 2.1 | 0 | 0 | 0 | High (CYP-mediated oxidation) |
In the specific context of 4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid, these moieties synergistically optimize target engagement:
Kinase selectivity profiling of analogous compounds reveals that morpholine-pyridine substitution reduces off-target interactions by >80% compared to aniline derivatives, validating this design strategy [6]. Table 3 outlines structure-activity relationship (SAR) trends for these substituents.
Table 3: SAR of Thieno[2,3-d]pyrimidine Substituents
Position | Substituent | Effect on Potency | Effect on Selectivity | Role in Pharmacokinetics |
---|---|---|---|---|
C2 | Pyridin-2-yl | ↑↑↑ (5–10× vs phenyl) | ↑↑ (JAK1 over JAK3) | Moderate CYP3A4 inhibition |
C4 | Morpholin-4-yl | ↑↑ (2–4× vs piperidine) | ↑↑↑ (370-kinase panel) | ↑ Solubility; ↓ clearance |
C5 | Carboxylic acid | ↑↑↑ (essential for VEGFR-2) | Modulates off-target binding | Enables prodrug design (esterification) |
The strategic incorporation of these heterocycles exemplifies rational scaffold hybridization to balance potency, selectivity, and drug-likeness in next-generation therapeutics [1] [5] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9